
Phenylmercuric acetate
Overview
Description
Phenylmercuric acetate (PMA), an organomercurial compound (CAS 62-38-4), is widely used as a fungicide, herbicide, slimicide, and preservative in industrial and medical applications . Its antifungal properties are notable, with studies demonstrating potent activity against ocular pathogens such as Fusarium spp. and Aspergillus spp., where it outperforms amphotericin B and natamycin by several orders of magnitude (MIC₉₀ = 0.0156 mg/L vs. 1–32 mg/L for comparators) . PMA is also employed as a preservative in veterinary biologicals, alongside thimerosal and phenylmercuric nitrate . However, its high toxicity—manifested as acute renal failure, skin irritation, and cellular toxicity at concentrations as low as 10 μM—limits its clinical utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercuric acetate can be synthesized by heating benzene with mercuric oxide and glacial acetic acid . Another method involves heating benzene with mercuric acetate .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting phenylmercuric chloride with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenylmercuric acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with palladium salts such as palladium acetate to form arylpalladium salts in situ, which then react with primary or secondary allylic alcohols to produce 3-aryl aldehydes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Palladium Acetate: Used in substitution reactions to form arylpalladium salts.
Allylic Alcohols: React with arylpalladium salts to produce 3-aryl aldehydes.
Major Products:
Scientific Research Applications
Antifungal Applications
Phenylmercuric acetate has demonstrated significant antifungal properties, particularly against ocular pathogenic fungi. Research conducted by Xu et al. (2012) evaluated its effectiveness against 261 isolates of fungi, including Fusarium spp. and Aspergillus spp. The study found that the minimum inhibitory concentration (MIC) values for this compound were markedly lower than those for traditional antifungal agents like amphotericin B and natamycin, indicating its potential as a more effective treatment option for keratomycosis:
Fungal Species | MIC of this compound (mg/L) | MIC of Amphotericin B (mg/L) | MIC of Natamycin (mg/L) |
---|---|---|---|
Fusarium spp. | 0.0156 | 2 | 8 |
Aspergillus spp. | 0.0156 | 2 | 32 |
Alternaria alternata | 0.0156 | 1 | 4 |
This study highlights the potential of this compound in developing new antifungal eye drops, warranting further clinical evaluation for its utility in treating fungal infections .
Agricultural Uses
This compound has historically been used as a fungicide in agriculture. It has shown effectiveness in controlling fungal diseases in crops. However, due to concerns regarding mercury toxicity and environmental persistence, its use has been increasingly scrutinized and regulated.
Research indicates that this compound can translocate within plants, leading to detectable mercury residues in fruits and vegetables after application. For example, studies have shown that apples from orchards treated with this compound contained measurable amounts of mercury distributed throughout the fruit:
Crop Type | Mercury Residue (ppm) |
---|---|
Apples | 0.05 |
Potatoes (tubers) | 0.1 (peel), 0.18 (flesh) |
Broad beans | 0.02 |
These findings raise concerns about the long-term impacts on food safety and environmental health .
Industrial Applications
In industrial settings, this compound has been employed as a slimicide in various applications, including paper manufacturing and water treatment processes. Its ability to inhibit microbial growth makes it valuable in preserving materials and preventing spoilage.
However, the environmental implications of using mercury-based compounds have led to a decline in their use due to regulatory pressures aimed at reducing mercury exposure and contamination .
Toxicological Studies
Toxicological assessments have revealed critical insights into the safety profile of this compound. Long-term exposure studies in animal models have indicated potential nephrotoxic effects, with significant kidney damage observed at higher concentrations:
- A study showed that rats receiving doses as low as 0.5 ppm experienced hypertrophy of kidney tubules.
- Higher doses led to growth retardation and increased mortality rates .
Additionally, genotoxicity studies have reported an increased incidence of chromosomal aberrations in exposed populations, highlighting the need for caution when handling this compound .
Mechanism of Action
Phenylmercuric acetate exerts its effects primarily through its interaction with biological membranes and enzymes. The compound disrupts cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cellular function . This mechanism is responsible for its preservative and disinfectant properties.
Comparison with Similar Compounds
Structural Analogs and Functional Activity
PMA belongs to the arylmercury family (R-Hg-X), which includes compounds like ethyl mercuric phosphate , phenylmercuric oleate , and tolylmercuric acetate . These share a common mechanism of vesicant action and dermal absorption, but structural differences critically influence biological activity . For example:
- pHMB (para-hydroxymercuribenzoate) and pHMBS (sulfonated pHMB) stimulate RNA polymerase II-catalyzed RNA synthesis, whereas PMA lacks this effect. This disparity is attributed to the presence of polar groups (e.g., -OH or -SO₃H) in the para position of pHMB/pHMBS, which enhance interaction with enzymatic targets .
- Diphenylmercury , a metabolic byproduct of PMA, exhibits distinct excretion kinetics in rats, with higher urinary excretion rates compared to PMA or mercuric chloride .
Table 1: Functional Comparison of PMA and Structural Analogs
Toxicity and Metabolic Pathways
- Mercuric Chloride (HgCl₂): Inorganic mercury compounds like HgCl₂ exhibit lower urinary excretion rates compared to PMA but similar fecal excretion . PMA’s organic structure allows for faster systemic absorption, contributing to acute toxicity in mammals .
- Instead, PMA degrades to diphenylmercury, which has distinct environmental and toxicological profiles .
- Ethylmercuric Chloride: Organomercurial hydrolase shows higher affinity for ethylmercuric chloride (Km = 0.56 μM) than PMA (Km = 0.24 μM and >200 μM), indicating differential enzymatic detoxification pathways .
Table 2: Excretion and Metabolic Profiles
Compound | Urinary Excretion (Rat) | Fecal Excretion (Rat) | Key Metabolic Pathway |
---|---|---|---|
PMA | Moderate | Rapid | Converted to diphenylmercury |
Mercuric Chloride | Low | Moderate | Accumulates in kidneys |
Diphenylmercury | High | Moderate | Persistent in fatty tissues |
Environmental and Antimicrobial Efficacy
- Antifungal Activity: PMA outperforms 8-quinolinol, mercurous chloride, and mercuric chloride in sporicidal assays, though it is less effective as a vapor-phase fungicide .
- Photosynthetic Inhibition : PMA selectively inhibits spinach chloroplast photosystem II (IC₅₀ = 150 μM), a mechanism shared with methylmercuric chloride but with lower potency than HgCl₂ (IC₅₀ = 58 μM) .
Table 3: Antifungal and Environmental Impact
Compound | MIC₉₀ (Ocular Pathogens) | IC₅₀ (Photosynthesis) | Environmental Fate |
---|---|---|---|
PMA | 0.0156 mg/L | 150 μM | Rapid microbial degradation |
Amphotericin B | 1–2 mg/L | N/A | Stable, no rapid degradation |
Mercuric Chloride | N/A | 58 μM | Accumulates in aquatic systems |
Biological Activity
Phenylmercuric acetate (PMA) is an organomercury compound that has been studied for its biological activity, particularly its toxicological effects and potential therapeutic applications. This article provides a comprehensive overview of PMA's biological activity, including case studies, research findings, and data tables summarizing key results.
Overview of this compound
PMA is primarily used as a fungicide and preservative in various applications, including agriculture and pharmaceuticals. Its chemical structure allows it to interact with biological systems, leading to both therapeutic effects and toxicity.
Human Health Assessments
Several studies have reported adverse health effects associated with PMA exposure. A notable case involved a 54-year-old female farmer who experienced allergic reactions, including erythema and urticaria, after exposure to PMA in her workplace. In contrast, healthy control subjects showed no adverse reactions when exposed to the same concentrations .
Another case study highlighted a 39-year-old male farmer who suffered severe neurotoxicity and ultimately died after prolonged exposure to PMA. Autopsy findings included respiratory complications and dental issues, although the direct cause of death related to PMA exposure remains unclear .
Genotoxicity Studies
Research indicates that PMA may exhibit genotoxic effects. In vitro studies using Bacillus subtilis showed cell death at concentrations as low as 200 µg/mL, suggesting potential DNA damage at high doses . Additionally, in vivo tests on Drosophila melanogaster revealed aneuploidy induced by PMA at doses of 0.32 mg/kg body weight .
Antifungal Activity
PMA has shown promising antifungal properties against ocular pathogens. A study assessed its efficacy against 261 isolates of fungi, including Fusarium and Aspergillus species. The minimum inhibitory concentrations (MICs) were significantly lower for PMA compared to traditional antifungal agents like amphotericin B and natamycin:
Pathogen | MIC (mg/L) PMA | MIC (mg/L) Amphotericin B | MIC (mg/L) Natamycin |
---|---|---|---|
Fusarium spp. | 0.0156 | 2 | 8 |
Aspergillus spp. | 0.0156 | 2 | 32 |
Alternaria alternata | 0.0156 | 1 | 4 |
Other pathogens | 0.0156 | 1 | 4 |
These results indicate that PMA could be a viable candidate for developing new antifungal treatments .
Biochemical Impact on Enzymes
Research has demonstrated that PMA affects enzyme activities in biological systems. In rat studies, single doses of mercuric acetate resulted in increased levels of kidney soluble lactic acid dehydrogenase (LDH), while multiple doses led to decreased LDH activity levels . This suggests that PMA can disrupt normal metabolic functions.
Case Studies and Clinical Findings
In clinical settings, the effectiveness of PMA as a treatment for certain conditions has been documented. A study indicated that a dilution of 1:25,000 was found satisfactory for treating specific dermatological conditions . However, the potential for sensitization and allergic reactions necessitates caution in its use.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling phenylmercuric acetate in laboratory settings?
this compound (PMA) requires stringent safety measures due to its carcinogenic, teratogenic, and neurotoxic properties . Key protocols include:
- PPE : Use butyl/nitrile gloves, Tychem® suits, and indirect-vent goggles to prevent dermal/ocular exposure .
- Engineering controls : Fume hoods for aerosol suppression and HEPA-filtered vacuums for dry PMA cleanup to minimize inhalation risks (TLV: 0.1 mg/m³) .
- Decontamination : Immediate showering after exposure and specialized charcoal-filtered vacuums for spills to avoid mercury vapor release .
Q. How can researchers detect and quantify PMA in environmental or biological samples?
Analytical methods include:
- Gas chromatography-mass spectrometry (GC-MS) : For separating PMA from organic matrices. Pre-treat samples with chelating agents (e.g., dithiocarbamates) to stabilize mercury complexes .
- Atomic absorption spectroscopy (AAS) : Quantifies total mercury content after acid digestion, though it requires validation to distinguish PMA from other organomercury species .
Q. What experimental designs are recommended for assessing acute toxicity of PMA in vivo?
- Dose-response studies : Administer PMA orally or intraperitoneally in rodent models, monitoring renal function (creatinine clearance) and neurobehavioral endpoints (tremors, memory tests) within 24–72 hours .
- Control groups : Include cohorts exposed to inorganic mercury (e.g., HgCl₂) to differentiate PMA-specific effects .
Advanced Research Questions
Q. How do bacterial resistance mechanisms to PMA inform ecotoxicology studies?
Certain Pseudomonas and Klebsiella strains harbor transposons (e.g., mer operons) encoding detoxifying enzymes like mercuric reductase, which reduces PMA to volatile Hg⁰ . Experimental approaches:
- Horizontal gene transfer assays : Use plasmid conjugation to track mer operon dissemination in soil microcosms .
- Resistome profiling : Apply metagenomics to identify PMA resistance genes in mercury-contaminated ecosystems .
Q. What molecular interactions underlie PMA-induced genotoxicity?
PMA denatures DNA via covalent binding to thymine residues, disrupting replication. Key methodologies:
- In vitro DNA damage assays : Use plasmid relaxation (e.g., pBR322) to quantify strand breaks after PMA exposure .
- Drosophila melanogaster models: Assess chromosomal aberrations in larval polytene chromosomes post-PMA feeding .
Q. How can conflicting data on PMA’s carcinogenicity be resolved in risk assessment?
Discrepancies arise from PMA’s classification as a potential human carcinogen (IARC Group 2B) versus robust evidence of renal tumors in rodents . Resolution strategies:
- Dose extrapolation models : Compare pharmacokinetic data across species using physiologically based toxicokinetic (PBTK) modeling .
- Epigenetic profiling : Evaluate DNA methylation changes in PMA-exposed cell lines to identify non-genotoxic carcinogenic pathways .
Q. What methodologies optimize PMA removal from contaminated aquatic systems?
- Adsorption studies : Test activated carbon functionalized with thiol groups for Hg-specific binding .
- Phytoremediation : Screen Eichhornia crassipes (water hyacinth) for PMA uptake efficiency using radiolabeled ²⁰³Hg-PMA .
Q. Contradiction Analysis in Existing Literature
Q. Why do some studies report PMA as a skin sensitizer while others classify it as a corrosive irritant?
Variability stems from concentration-dependent effects:
- Low concentrations (0.1%–1%) : Induce allergic dermatitis via delayed-type hypersensitivity (patch test-positive reactions) .
- High concentrations (>5%) : Cause corrosive burns due to protein denaturation, validated in ex vivo human skin models .
Q. How does PMA’s environmental persistence vary across ecosystems?
- Hydrolysis half-life : PMA degrades faster in alkaline water (t₁/₂ = 7 days at pH 9) versus acidic soils (t₁/₂ = 30 days) due to Hg-O bond instability .
- Bioaccumulation factors : PMA’s log Kow (~3.2) predicts moderate biomagnification in fish, but field data show lower uptake due to speciation into less lipid-soluble forms .
Q. What alternatives to PMA are viable in antifungal research while minimizing toxicity?
Properties
Key on ui mechanism of action |
That the syndromes of chronic intoxication induced by inorganic mercury & by many organic mercurials are very similar is probably explained by the rapid metabolic breakdown of these mercurials to the mercuric ion. For example, studies on the fate & excretion of phenylmercuric acetate in rats, dogs & chicks indicate that phenyl mercury is absorbed intact from many portals, transported largely in red blood cells, metabolized in the liver & perhaps elsewhere to release inorganic mercury, which in the rat is excreted mostly in the feces. Within 2 to 4 days, essentially all of the phenyl mercury was broken down. Hydroxylation of the phenyl ring was thought to precede rupture of the carbon-to-mercury bond; hydroxyphenyl mercury compounds decompose spontaneously in the presence of acid & cysteine or BAL. Methoxyethyl mercury salts & at least some of the mercurial diuretics may be even more labile. In rats sc injected methoxyethyl mercury chloride decomposed (either spontaneously or enzymatically) with a half-time of about 1 day to release inorganic mercury that largely migrated to the kidneys & was eventually excreted. |
---|---|
CAS No. |
62-38-4 |
Molecular Formula |
C8H8HgO2 |
Molecular Weight |
336.74 g/mol |
IUPAC Name |
phenylmercury(1+);acetate |
InChI |
InChI=1S/C6H5.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
XEBWQGVWTUSTLN-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=CC=C1 |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1C([C@]2([C@@H](C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Appearance |
Solid powder |
Color/Form |
WHITE TO CREAMY WHITE CRYSTALLINE POWDER OR SMALL WHITE PRISMS OR LEAFLETS |
density |
0.24 (est) (USCG, 1999) - Less dense than water; will float Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 |
flash_point |
140 °F (USCG, 1999) 100 °F ABOVE 100 °F (OPEN CUP) 37.8 °C c.c. |
melting_point |
300 °F (NTP, 1992) 149 °C |
Key on ui other cas no. |
62-38-4 |
physical_description |
Small lustrous prisms. Toxic by ingestion, inhalation and skin absorption. May severely irritate skin and eyes. Used as an herbicide and fungicide. as such, is mixed with organic solvent for the purpose of application. White or white-yellow crystals (hygroscopic); [ICSC] ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable for at least 2 years under normal storage conditions in unopened containers. SLIGHTLY VOLATILE AT ROOM TEMP Stable under normal laboratory storage conditions. ... Store in a refrigerator or in a cool, dry place. RADIOCHEMICAL TRACER METHOD WAS USED TO SHOW THAT PHENYLMERCURIC ACETATE, A PRESERVATIVE IN EYE DROP FORMULATIONS CONTAINING LACHESINE CHLORIDE, SODIUM CHLORIDE, ATROPINE SULFATE OR CHLORAMPHENICOL, CONCN DECR 40 TO 90% AFTER 100 DAYS STORAGE AT AMBIENT TEMP IN POLYETHYLENE CONTAINERS. PRESENCE OF PHOSPHATE BUFFERS IN SOLN INHIBITED LOSS OF MERCURY. THE SUITABILITY OF BRITISH PHARMACEUTICAL CODEX FORMULATION FOR LACHESINE CHLORIDE WAS QUESTIONABLE. The mercury-carbon bond of organomercury cmpd is remarkably stable. |
solubility |
Slightly soluble (NTP, 1992) Very soluble in 2-(2-ethoxyethoxy)ethanol. 1 G SOL IN 180 ML WATER, 225 ML ALCOHOL, 6.8 ML CHLOROFORM, 200 ML ETHER Soluble in acetic acid In acetone 48, 95% ethanol 17, benzene 15 (all in g/l, 15 degree C) In water, 4,370 mg/l @ room temperature. Solubility in water, g/100ml at 20 °C: 0.44 (very poor) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12 Myristoyl 13 acetylphorbol 12 O Tetradecanoyl Phorbol 13 Acetate 12-Myristoyl-13-acetylphorbol 12-O-Tetradecanoyl Phorbol 13-Acetate 13-Acetate, 12-O-Tetradecanoyl Phorbol Acetate, Phorbol Myristate Acetate, Tetradecanoylphorbol Myristate Acetate, Phorbol Phorbol 13-Acetate, 12-O-Tetradecanoyl Phorbol Myristate Acetate Tetradecanoylphorbol Acetate Tetradecanoylphorbol Acetate, 4a alpha Isomer Tetradecanoylphorbol Acetate, 4a alpha-Isome |
vapor_density |
Relative vapor density (air = 1): 11.6 |
vapor_pressure |
9 mmHg at 95 °F (NTP, 1992) 0.000006 [mmHg] /Vapor pressure is/ 1.2 mPa at 35 °C 6.0X10-6 mm Hg @ 20 °C Vapor pressure, Pa at 25 °C: 0.016 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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